N,N-Diethyl-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-6-5-7-10(8-9)12(13)14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHMSRICSDACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062260 | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-16-2 | |
| Record name | N,N-Diethyl-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-diethyl-3-nitro- | |
| Source | EPA DSSTox | |
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| Record name | N,N-Diethyl-3-nitroaniline | |
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Comprehensive Spectroscopic Characterization of N,n Diethyl 3 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The protons of the ethyl groups will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with each other. The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The nitro group at the meta position and the diethylamino group will influence the electron density of the aromatic ring, leading to different chemical shifts for the aromatic protons.
Table 1: Predicted ¹H NMR Data for N,N-Diethyl-3-nitroaniline
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Multiplet | - |
| -CH₂- (Methylene) | ~3.4 | Quartet | ~7.1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not directly available. However, data for N,N-dimethyl-3-nitroaniline and other related nitro-substituted N-alkylanilines can be used to predict the approximate chemical shifts chemicalbook.comscispace.com. The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the diethylamino group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating diethylamino group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | ~149 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-H | 105 - 130 |
| -CH₂- (Methylene) | ~47 |
Advanced NMR Techniques for Conformational Analysis
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide valuable insights into the three-dimensional structure and conformational preferences of molecules mdpi.com. In the case of this compound, NOESY experiments could be employed to determine the spatial proximity between the protons of the diethylamino group and the aromatic ring protons.
The rotation around the C-N bond of the diethylamino group may be sterically hindered to some extent, leading to preferred conformations. Theoretical calculations and variable temperature NMR studies could further elucidate the dynamics of this rotation and the conformational landscape of the molecule researchgate.net. The presence of the nitro group and the diethylamino group on the aromatic ring can influence the planarity of the system, and advanced NMR methods could help in understanding these subtle structural features.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of their chemical bonds. The vibrational modes of a molecule are sensitive to its structure, symmetry, and intermolecular interactions.
Identification of Characteristic Functional Group Vibrations
The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the nitro group, the aromatic ring, and the diethylamino group.
The nitro (NO₂) group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the range of 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region spectroscopyonline.com. The C-N stretching vibration of the aromatic amine is expected to appear in the region of 1250-1350 cm⁻¹ sphinxsai.com. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern of the benzene ring sphinxsai.com. The aliphatic C-H stretching vibrations of the ethyl groups will appear in the 2850-3000 cm⁻¹ range spectroscopyonline.com.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C-N | Stretch | 1250 - 1350 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Analysis of Intermolecular Interactions via Vibrational Modes
The vibrational frequencies of certain functional groups can be sensitive to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. For this compound, the polar nitro group can participate in dipole-dipole interactions with neighboring molecules in the solid state or with polar solvent molecules in solution.
Studies on similar molecules like N,N-dimethyl-p-nitroaniline have shown that the vibrational frequency of the NO₂ stretching mode is sensitive to the solvent polarity acs.orgnih.gov. A shift in the position of this band to lower wavenumbers is often observed in more polar solvents, indicating a stabilization of the polar ground state through intermolecular interactions. While this compound does not have a hydrogen bond donor, the nitrogen atom of the diethylamino group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially interacting with protic solvents. These interactions would be reflected in shifts of the corresponding vibrational bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound, like other "push-pull" nitroaniline derivatives, is characterized by transitions that are highly sensitive to the electronic structure of the molecule and its environment. In these systems, an electron-donating group (the diethylamino group) and an electron-withdrawing group (the nitro group) are attached to a π-conjugated system (the benzene ring). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netchemrxiv.orginstras.com
The UV-Vis spectrum of nitroanilines typically displays several absorption bands. The most notable is the long-wavelength absorption band, which is attributed to a π→π* transition with significant charge transfer character. chemrxiv.orgchemrxiv.org This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing nitro group. chemrxiv.org The position and intensity of this band are influenced by the substitution pattern on the benzene ring. For meta-substituted isomers like this compound, the electronic communication between the donor and acceptor groups is less direct than in ortho- and para-isomers, which can affect the energy and intensity of the ICT band. ulisboa.pt
Theoretical and experimental studies on related molecules like p-nitroaniline show that other, higher-energy bands in the UV region can be assigned to locally excited (LE) states within the benzene ring or the nitro group. chemrxiv.orgulisboa.pt For instance, studies on m-nitroaniline in the gas phase have identified bands around 326 nm, 250 nm, and 220 nm. ulisboa.pt The introduction of the N,N-diethyl groups is expected to cause a bathochromic (red) shift in these transitions compared to the parent m-nitroaniline due to the increased electron-donating strength of the diethylamino group.
Solvatochromic Behavior Studies
The electronic transitions of this compound exhibit significant solvatochromism, meaning their position, and sometimes intensity, changes with the polarity of the solvent. The pronounced charge transfer character of the primary absorption band is central to this behavior. Upon excitation, there is a substantial increase in the molecular dipole moment as electron density shifts from the diethylamino group to the nitro group. instras.com
In polar solvents, the excited state, being more polar than the ground state, is stabilized to a greater extent through dipole-dipole interactions. This differential solvation leads to a lowering of the transition energy, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum as solvent polarity increases. chemrxiv.orgresearchgate.net This phenomenon is known as positive solvatochromism.
Studies on analogous compounds, such as p-nitroaniline, have extensively documented this behavior in a wide range of solvents. chemrxiv.orgacs.orgbit.edu.cn The extent of the solvatochromic shift can be correlated with various solvent polarity scales. For example, the transition energy of p-nitroaniline shows a clear dependence on the solvent's dielectric constant and other empirical parameters. chemrxiv.org While specific data for this compound is sparse, the same principles apply. The magnitude of the shift would depend on the change in dipole moment upon excitation and the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules.
The table below illustrates the typical solvatochromic shifts observed for a related compound, m-nitroaniline, which provides an indication of the behavior expected for its N,N-diethyl derivative.
| Solvent | Absorption Maximum (λmax, nm) for m-nitroaniline |
|---|---|
| Gas Phase | 326 |
| Cyclohexane | 344 |
Data derived from studies on m-nitroaniline as an analogue. ulisboa.pt
Investigation of Charge Transfer Transitions
The primary electronic transition of interest in this compound is the intramolecular charge transfer (ICT) from the diethylamino donor to the nitro acceptor. This π→π* transition is responsible for the molecule's characteristic color and its sensitivity to the solvent environment. chemrxiv.org The efficiency of this charge transfer is dictated by the electronic coupling between the donor and acceptor groups, which is mediated by the π-system of the phenyl ring.
In the ground state, there is a degree of electronic polarization, but upon absorption of a photon of appropriate energy, a significant transfer of electron density occurs. This can be described as a transition from a neutral ground state to a zwitterionic-like excited state. instras.com
Theoretical calculations and experimental studies on similar push-pull molecules have been used to quantify the extent of charge transfer. researchgate.netchemrxiv.org Analysis of the transition density matrix can reveal the contributions of different molecular fragments to the electronic excitation. For p-nitroaniline, it has been shown that the first absorption band corresponds to a charge transfer of approximately 0.4 electrons from the amino group and benzene ring to the nitro group. chemrxiv.orginstras.com For the meta-isomer, the degree of charge transfer might be modulated due to the different substitution pattern. The donor and acceptor groups are not in direct conjugation, which can reduce the overlap between the HOMO and LUMO and potentially lower the transition's intensity and charge-transfer character compared to the para-isomer. ulisboa.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The molecular formula of this compound is C₁₀H₁₄N₂O₂, giving it a monoisotopic mass of approximately 194.11 Da. In a mass spectrum, this would be observed as the molecular ion peak (M⁺•).
The fragmentation pattern observed under electron ionization (EI) provides valuable structural information. For nitroaromatic compounds, fragmentation is often directed by the nitro group. Common fragmentation pathways for nitroanilines and their derivatives include:
Loss of a Nitro Group (NO₂): A peak corresponding to [M - 46]⁺ is characteristic, resulting from the cleavage of the C-N bond.
Loss of Nitric Oxide (NO): A fragment ion at [M - 30]⁺ can be formed.
Loss of an Oxygen Atom: Rearrangement can lead to the loss of an oxygen atom, giving a peak at [M - 16]⁺.
Cleavage of the Diethylamino Group: Fragmentation of the N-alkyl groups is also common. The loss of a methyl radical ([M - 15]⁺) or an ethyl radical ([M - 29]⁺) via α-cleavage adjacent to the nitrogen atom is expected.
Studies on various nitroaromatic compounds have established these characteristic fragmentation behaviors. nih.govnih.govresearchgate.net For instance, the mass spectra of nitroanilines often show prominent ions corresponding to the loss of the nitro group. nih.gov The presence of the diethylamino group introduces additional fragmentation pathways not seen in the parent 3-nitroaniline (B104315).
The table below summarizes the expected key fragments for this compound in an EI mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 194 | [C₁₀H₁₄N₂O₂]⁺• | - (Molecular Ion) |
| 179 | [C₉H₁₁N₂O₂]⁺ | CH₃• |
| 165 | [C₁₀H₁₄NO]⁺• | NO |
| 148 | [C₁₀H₁₄N₂]⁺• | O₂ |
| 148 | [C₁₀H₁₂N₂O]⁺• | CH₂O (from rearrangement) |
The proposed fragmentation is based on general principles of mass spectrometry for nitroaromatic and N-alkylated aniline (B41778) compounds. nih.govnih.gov
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species that have unpaired electrons, such as free radicals. libretexts.org While this compound is a diamagnetic molecule in its ground state (all electrons are paired), its radical anion or radical cation can be generated through chemical or electrochemical reduction or oxidation, respectively. These radical species can then be characterized by ESR spectroscopy.
Upon reduction, an electron is added to the LUMO of the molecule, which is primarily located on the nitrobenzene (B124822) moiety, forming the radical anion [C₁₀H₁₄N₂O₂]⁻•. The ESR spectrum of this radical would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. ucl.ac.uk
The spectrum's fine structure arises from hyperfine coupling, which is the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹⁴N (I=1) and ¹H (I=1/2). libretexts.org The major hyperfine splittings would be expected from:
The ¹⁴N nucleus of the nitro group, where the spin density is highest.
The ¹⁴N nucleus of the diethylamino group.
The ¹H nuclei of the aromatic ring.
The ¹H nuclei of the ethyl groups.
The magnitude of the hyperfine coupling constant (a) for each nucleus is proportional to the spin density at that nucleus. By analyzing these constants, one can map the delocalization of the unpaired electron throughout the π-system. Studies on related nitroaryl compounds have utilized ESR to characterize their radical anions and probe their electronic structure. nih.gov The analysis of the g-value, another key ESR parameter, can also provide insights into the electronic environment of the unpaired electron. researchgate.netnih.gov
Advanced Structural Characterization and Crystal Engineering
Single Crystal X-ray Diffraction Analysis of N,N-Diethyl-3-nitroaniline and Analogs
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. unimi.it It allows for the accurate measurement of bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. unimi.it While a detailed SCXRD study specifically for this compound is not widely available in foundational databases, extensive research on its close analogs, such as 3-nitroaniline (B104315) (mNA) and N,N-Dimethyl-3-nitroaniline, provides a robust framework for understanding its structural characteristics. rasayanjournal.co.innih.gov
Analysis of nitroaniline derivatives reveals characteristic geometric parameters influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group. In related substituted nitroanilines, the C–NH2 bond length is often shorter than a typical C-N single bond, indicating significant participation of the nitrogen lone pair in the aromatic π-system. nih.gov The C–NO2 bond length also shows variability depending on substitution patterns and intermolecular interactions. mdpi.com
For the parent compound, 3-nitroaniline (mNA), single-crystal XRD studies have determined its unit cell dimensions and confirmed its molecular structure. rasayanjournal.co.in The geometry of analogs is often non-planar, with the nitro and amino groups twisted relative to the plane of the benzene (B151609) ring. mdpi.com This twisting is a result of steric hindrance and the optimization of electronic and crystal packing forces.
Table 1: Selected Bond Lengths and Angles for Nitroaniline Analogs Note: Data is compiled from representative nitroaniline structures and may not reflect the exact values for this compound.
| Parameter | Bond/Angle | Typical Value (Å or °) |
| Bond Lengths | C-N (amino) | ~1.35 - 1.45 Å |
| C-N (nitro) | ~1.47 - 1.49 Å | |
| N-O (nitro) | ~1.22 - 1.24 Å | |
| Bond Angles | C-N-C (diethylamino) | ~118 - 122° |
| O-N-O (nitro) | ~123 - 125° | |
| C-C-N (amino) | ~119 - 121° | |
| C-C-N (nitro) | ~118 - 120° |
This table is interactive. Click on headers to sort.
While this compound lacks the N-H bonds necessary for conventional hydrogen bonding that is prominent in primary anilines like 3-nitroaniline, it can participate in weaker, non-conventional hydrogen bonds. researchgate.netnih.gov The crystal structures of related N,N-disubstituted nitroaromatics are often stabilized by a network of weak C–H···O hydrogen bonds. acs.org In these interactions, hydrogen atoms from the aromatic ring or the alkyl groups of the diethylamino substituent act as donors, while the electronegative oxygen atoms of the nitro group on an adjacent molecule act as acceptors. These interactions, though individually weak, collectively play a significant role in the stability and architecture of the crystal structure. researchgate.net
Pi-stacking (π-π) interactions are another critical non-covalent force that influences the crystal packing of aromatic compounds. mdpi.com This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. In many nitroaniline derivatives, the packing arrangement features parallel aromatic rings, but they are often offset or "slipped." nih.govresearchgate.net This offset face-to-face arrangement is a common motif that maximizes attractive dispersion forces while minimizing electrostatic repulsion. nih.gov
Conformation Analysis in Different Phases
The conformation of a molecule can differ significantly between the solid, liquid, and gas phases. In the solid state, as determined by X-ray crystallography, the molecule adopts a single, low-energy conformation that allows for optimal crystal packing. This conformation is a compromise between intramolecular steric and electronic effects and intermolecular packing forces.
In the solution or gas phase, the molecule possesses greater conformational freedom. For this compound, this freedom would primarily involve:
Rotation around the C(aryl)-N(amino) bond: This would alter the orientation of the diethylamino group relative to the ring.
Rotation around the C(aryl)-N(nitro) bond: This changes the twist angle of the nitro group.
Conformation of the ethyl groups: The C-C bonds of the ethyl substituents can rotate, leading to different spatial arrangements.
Computational studies on analogous molecules like para-nitroaniline have shown that solvent polarity can significantly influence molecular geometry and intramolecular charge transfer. chemrxiv.org A higher polarity in the solvent can enhance the charge transfer from the donor (amino) to the acceptor (nitro) group, which may in turn affect bond lengths and rotational barriers. chemrxiv.org Therefore, it is expected that the conformation of this compound in solution would be a dynamic equilibrium of multiple conformers, with the population of each state influenced by the solvent environment.
Chemical Reactivity and Reaction Mechanisms of N,n Diethyl 3 Nitroaniline
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The aromatic ring of N,N-Diethyl-3-nitroaniline is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene (B151609) derivatives. The outcome of such reactions is determined by the directing effects of the existing substituents. The N,N-diethylamino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring.
In this compound, these effects work in concert. The diethylamino group activates the positions ortho (C2, C6) and para (C4) to it. The nitro group deactivates the entire ring but directs incoming electrophiles to the positions meta to itself (C2, C4, C6). Both groups, therefore, direct incoming electrophiles to the same positions: C2, C4, and C6.
The most likely positions for electrophilic attack are C4 and C6, as the C2 position is sterically hindered by the bulky diethylamino group. The C4 position is para to the activating diethylamino group and meta to the deactivating nitro group, making it a highly favored site for substitution.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to -N(Et)₂ | Relation to -NO₂ | Predicted Reactivity |
|---|---|---|---|
| C2 | ortho (activated) | meta (favored) | Moderately favored, but sterically hindered |
| C4 | para (activated) | meta (favored) | Highly favored |
| C5 | meta (deactivated) | ortho (disfavored) | Disfavored |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a second nitro group onto the ring, likely at the C4 or C6 position. youtube.commasterorganicchemistry.com
Nucleophilic Attack on the Nitro Group (e.g., Reduction Mechanisms)
The nitro group of this compound is susceptible to nucleophilic attack, most notably through reduction reactions. The conversion of aromatic nitro compounds to anilines is a synthetically important transformation. wikipedia.org A variety of reducing agents can achieve this, and the reaction proceeds through several intermediates.
Reaction Pathway: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
A wide range of reagents can be employed for this reduction, each with its own advantages regarding selectivity and reaction conditions. wikipedia.orgorganic-chemistry.org
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Method | Product | Notes |
|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) | Aniline (B41778) | Widely used, high yields, works under various conditions. wikipedia.org |
| Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) | Aniline | Classic method, often used in industrial-scale synthesis. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aniline | A mild reducing agent. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Aniline | Useful for selective reductions. wikipedia.org |
| Zinc metal in aqueous ammonium (B1175870) chloride | Hydroxylamine (B1172632) | Can be used to stop the reduction at the hydroxylamine stage. wikipedia.org |
Applying these methods to this compound would yield N¹,N¹-diethylbenzene-1,3-diamine. The choice of reagent can be critical if other functional groups sensitive to reduction are present in the molecule.
Reactivity of the Amino Group (e.g., Alkylation, Acylation, Nitrosation)
The N,N-diethylamino group is a tertiary amine, which defines its reactivity. Unlike primary or secondary amines, it lacks a proton on the nitrogen atom, preventing it from undergoing reactions like acylation to form an amide directly at the nitrogen.
Alkylation: As a nucleophile, the tertiary amine can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction introduces a positive charge on the nitrogen atom. Ar-N(Et)₂ + R-X → Ar-N(Et)₂R⁺ X⁻
Acylation: Direct acylation on the nitrogen is not possible. However, acylation can occur on the aromatic ring via a Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction directed by the amino group.
Nitrosation: The reaction of tertiary amines with nitrous acid (usually generated from sodium nitrite (B80452) and a strong acid) does not lead to stable N-nitrosamines in the same way as secondary amines. researchgate.netnih.gov The reaction is complex and can lead to the cleavage of an N-alkyl group (N-dealkylation) to form a secondary nitrosamine, or in the case of aromatic tertiary amines, it can result in electrophilic substitution on the activated aromatic ring to form a C-nitroso compound, typically at the para position. nih.govccsnorway.com For this compound, this would likely yield N,N-diethyl-4-nitroso-3-nitroaniline.
Photochemical Reactivity and Degradation Pathways
The presence of both a nitro group and an amino group on an aromatic ring suggests that this compound can undergo photochemical reactions. Aromatic nitro compounds can absorb UV light, which can lead to their degradation. nih.gov
Studies on related compounds, such as N,N-diethyl-m-toluamide (DEET), show that photocatalytic degradation often proceeds via hydroxylation of the aromatic ring. researchgate.net This is typically initiated by highly reactive species like hydroxyl radicals (•OH) generated through advanced oxidation processes (AOPs), such as UV/H₂O₂ or photocatalysis with TiO₂. researchgate.netresearchgate.net
For this compound, potential degradation pathways under photocatalytic conditions could include:
Hydroxylation of the aromatic ring: The hydroxyl radical can attack the electron-rich positions of the benzene ring, leading to the formation of hydroxylated derivatives.
Oxidation of the diethylamino group: The ethyl groups can be oxidized, potentially leading to dealkylation (loss of one or both ethyl groups) or the formation of other oxidation products.
Reduction of the nitro group: Under certain photocatalytic conditions, the nitro group can be reduced to an amino group.
The exact degradation products and pathways would depend on the specific conditions, such as the wavelength of light, the presence of a photocatalyst, and the reaction medium. researchgate.net
Computational and Theoretical Investigations of N,n Diethyl 3 Nitroaniline
Density Functional Theory (DFT) Studies for Electronic and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties.
Geometry Optimization and Vibrational Frequency CalculationsGeometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like N,N-Diethyl-3-nitroaniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) spectrum.
No specific published data on the optimized geometry or calculated vibrational frequencies for this compound was found in the search results.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy GapsFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors can be calculated, as shown in the table below.
Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
Specific HOMO, LUMO, and energy gap values from DFT calculations for this compound are not available in the provided search results.
Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Typically, electron-rich regions (negative potential) are colored red, while electron-poor regions (positive potential) are colored blue.
No MEP maps for this compound were found in the search results.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer InteractionsNatural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance, offering deep insights into intramolecular stability.
Specific NBO analysis results detailing charge transfer interactions for this compound are not present in the available literature.
Ab Initio Calculations for High-Level Electronic Structure
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide a high level of theory for calculating electronic structure, though they are often more computationally demanding than DFT. They are frequently used to benchmark results from other methods.
No studies employing high-level ab initio calculations for the electronic structure of this compound were identified in the search results.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the structural or physicochemical properties of a set of compounds and their chemical reactivity or other properties. These models use calculated molecular descriptors (such as those from DFT) to predict experimental outcomes, like chromatographic retention times.
While general QSRR studies on anilines exist, no specific QSRR models that include this compound as a subject of analysis were found in the search results.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-Diethyl-4-nitroaniline |
| 2-nitroanisole |
| 4-nitroaniline |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound were not found in the reviewed literature, studies on analogous compounds like para-nitroaniline (pNA) provide valuable insights into the expected dynamic behavior of such molecules in solution. MD simulations of pNA in water have been performed to understand the interplay between the solute's dynamic structure and the electronic features of its charge transfer states. These simulations revealed that Coulombic interactions between the pNA molecule and surrounding water molecules, in conjunction with the relaxation of the solute's geometry, are the primary contributors to the redshift observed in its absorption spectrum in a polar solvent. chemrxiv.org This suggests that the zwitterionic character of the nitroaniline derivative is enhanced upon solvation. chemrxiv.org
For this compound, it can be extrapolated that MD simulations would similarly be instrumental in elucidating the role of solvent interactions on its conformational dynamics and electronic properties. The presence of the diethylamino group, which is bulkier and more electron-donating than the amino group in pNA, would likely lead to more complex solvent structuring and dynamics. Simulations could explore how the orientation and movement of the ethyl groups are influenced by the solvent environment and, in turn, how this affects the intramolecular charge transfer from the diethylamino donor to the nitro acceptor group. Such studies would be crucial for a deeper understanding of its behavior in various media, which is essential for its potential applications in areas like nonlinear optics.
Theoretical Prediction of Nonlinear Optical (NLO) Properties
The "push-pull" electronic structure of this compound, featuring an electron-donating diethylamino group and an electron-withdrawing nitro group attached to a π-conjugated benzene (B151609) ring, makes it a promising candidate for nonlinear optical (NLO) applications. Theoretical calculations are a powerful tool for predicting and understanding the NLO properties of such molecules. The NLO response in these donor-π-acceptor systems is dominated by intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.
Theoretical studies on similar nitroaniline derivatives have established a clear trend in their NLO response based on the relative positions of the donor and acceptor groups. For instance, the hyperpolarizability of nitroaniline isomers follows the order para > ortho > meta. chemrxiv.org This trend is directly related to the efficiency of the charge transfer, which is maximized in the para isomer. In this compound, the meta-disposition of the functional groups suggests a moderate, yet significant, NLO response.
First-Order Hyperpolarizability Calculations
The magnitude of β is highly sensitive to the molecular structure and the nature of the donor and acceptor groups. The following table presents representative theoretical first-order hyperpolarizability values for related nitroaniline compounds to illustrate the expected range and the impact of substitution.
| Compound | Donor Group | Acceptor Group Position | Calculated First-Order Hyperpolarizability (β) (esu) |
|---|---|---|---|
| m-Nitroaniline | -NH2 | meta | 5.6419 × 10-30rasayanjournal.co.in |
| p-Nitroaniline | -NH2 | para | 11.482 × 10-30rasayanjournal.co.in |
| N,N-Dimethyl-4-nitroaniline | -N(CH3)2 | para | Data not available in provided snippets |
| Urea (for comparison) | -NH2 | N/A | ~0.2 x 10-30researchgate.net |
Note: The values presented are from different theoretical studies and are for comparative purposes. The exact value for this compound would require a dedicated computational study.
Based on these trends, the first-order hyperpolarizability of this compound is expected to be significant, likely falling in a range comparable to or slightly higher than m-nitroaniline, owing to the stronger electron-donating nature of the diethylamino group compared to the amino group.
Influence of Substituents on NLO Response
The NLO response of nitroaniline derivatives can be systematically tuned by modifying the substituent groups. The electron-donating and electron-withdrawing strength of the substituents, as well as their steric and electronic effects on the π-conjugated system, play a crucial role.
Studies on aniline (B41778) and its derivatives have shown that electron-donating substituents generally increase the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups lower the energy of the lowest unoccupied molecular orbital (LUMO). acs.org This reduction in the HOMO-LUMO gap facilitates intramolecular charge transfer and enhances the NLO properties.
In the case of this compound, the two ethyl groups on the nitrogen atom increase its electron-donating ability compared to an unsubstituted amino group or a dimethylamino group. This enhanced donor strength is expected to lead to a more pronounced NLO response. Theoretical studies on 4-nitroaniline and its N-substituted alkyl derivatives have shown that increasing the size and number of alkyl groups at the amino nitrogen enhances the molecular polarizability and is associated with a decrease in the optical gap, leading to an improved electro-optic susceptibility. indexcopernicus.com Therefore, the diethylamino group in this compound is predicted to significantly enhance its NLO properties compared to 3-nitroaniline (B104315).
Furthermore, the steric hindrance introduced by the ethyl groups can influence the planarity of the molecule, which in turn affects the overlap of the p-orbitals and the efficiency of the π-conjugation. While significant steric hindrance can sometimes reduce the NLO response by disrupting conjugation, the flexibility of the ethyl chains may allow for a conformation that balances strong donor character with effective conjugation.
Intermolecular Interactions and Solvation Phenomena
Hydrogen Bonding Interactions Involving N,N-Diethyl-3-nitroaniline
This compound is characterized as an aprotic molecule, meaning it lacks hydrogen atoms bonded to highly electronegative atoms and therefore cannot act as a hydrogen bond donor. However, the presence of electronegative atoms allows it to function as a hydrogen bond acceptor.
The primary sites for hydrogen bond acceptance are the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the diethylamino group. Computational analyses of the closely related compound, N,N-Dimethyl-3-nitroaniline, indicate the presence of three hydrogen bond acceptor sites. Due to the structural similarity, it can be inferred that this compound exhibits similar hydrogen bond accepting capabilities. In protic solvents or in co-crystals with hydrogen bond donors, the oxygen atoms of the nitro group are the most likely participants in forming hydrogen bonds. These interactions play a significant role in the solvation of the molecule in protic media and in the formation of specific supramolecular structures.
Solute-Solvent Interactions and Solvation Shell Dynamics
The interaction between this compound and surrounding solvent molecules is a critical factor determining its behavior in solution. These interactions can be broadly categorized as specific, such as hydrogen bonding, and non-specific, including dipole-dipole interactions and dispersion forces. The collective effect of these interactions leads to the formation of a solvation shell around the solute molecule. The dynamics of this shell, including the exchange of solvent molecules, are crucial for understanding reaction kinetics and transport properties in solution.
The Kamlet-Taft solvatochromic parameters (α, β, and π) are a widely used method to quantify the polarity of a solvent by separating its hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π). This is achieved by observing the spectral shifts of specific probe molecules in different solvents.
While specific Kamlet-Taft parameters for this compound are not extensively documented, its isomer, N,N-Diethyl-4-nitroaniline, is a well-established solvatochromic probe used in conjunction with other dyes to determine these parameters. For instance, sets of dyes including Reichardt's dye, 4-nitroaniline, and N,N-Diethyl-4-nitroaniline have been used to characterize the polarity of various solvents, including ionic liquids. researchgate.net The methodology involves measuring the shift in the maximum absorption wavelength (λmax) of the probe in different solvents. The significant charge transfer character in such molecules makes their electronic transitions sensitive to the surrounding solvent's polarity. This sensitivity allows for the quantification of the solvent's interaction capabilities.
Based on the behavior of its isomers and other nitroaniline derivatives, it can be inferred that this compound would exhibit positive solvatochromism, where the π → π* transition undergoes a bathochromic (red) shift as solvent polarity increases. This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents.
In solution, this compound engages in both specific and non-specific intermolecular interactions that dictate its solvation.
Specific Interactions : In protic solvents like alcohols or water, the dominant specific interaction is hydrogen bonding, where the solvent acts as a hydrogen bond donor to the oxygen atoms of the nitro group of the this compound molecule.
Non-Specific Interactions : In aprotic solvents, the solvation is primarily governed by non-specific interactions. The large dipole moment of this compound, arising from the electron-donating diethylamino group and the electron-withdrawing nitro group, leads to significant dipole-dipole interactions with polar aprotic solvents. In nonpolar solvents, London dispersion forces are the predominant solute-solvent interaction.
The balance of these forces determines the solubility and the local microenvironment of the solute molecules. Theoretical studies on related molecules like para-nitroaniline have shown that both hydrogen bonding and dielectric enrichment contribute to its solvatochromic shifts in solvent mixtures. acs.org
Pi-Pi Stacking and Aromatic Interactions
In the solid state of related aromatic compounds, π-π stacking often occurs in an offset or slipped-parallel arrangement rather than a face-to-face configuration to minimize electrostatic repulsion. The presence of both an electron-donating group (-N(Et)2) and an electron-withdrawing group (-NO2) on the benzene (B151609) ring creates a significant molecular dipole, which influences the nature of these stacking interactions. The electrostatic component of the interaction becomes particularly important, favoring arrangements where the electron-rich portion of one molecule interacts favorably with the electron-poor portion of a neighboring molecule.
Role of Intermolecular Interactions in Crystal Packing and Supramolecular Assembly
The assembly of molecules into a crystalline solid is a process of molecular recognition, where the final structure is dictated by the optimization of various intermolecular interactions to achieve the most stable energetic arrangement. For this compound, the key interactions driving crystal packing and supramolecular assembly would be:
Weak Hydrogen Bonds : While not a classical hydrogen bond donor, weak C-H···O hydrogen bonds involving the ethyl groups or aromatic C-H bonds as donors and the nitro group oxygens as acceptors are expected to play a significant role in the crystal packing. These interactions, though weak, are numerous and collectively contribute to the stability of the crystal lattice.
π-π Stacking : As discussed, stacking of the aromatic rings is a likely feature, contributing to the cohesion of the crystal structure.
Dipole-Dipole Interactions : The molecule's large dipole moment will lead to strong dipole-dipole interactions, encouraging an antiparallel arrangement of molecules in the crystal lattice to maximize electrostatic attraction.
Analysis of the crystal structure of N,N-dimethylpyridin-4-amine co-crystallized with 1-bromo-3,5-dinitrobenzene (B94040) highlights that O···H interactions can dominate the crystal packing, accounting for a significant percentage of the intermolecular contacts. A similar prevalence of such weak hydrogen bonds, in concert with π-stacking and dipolar forces, is expected to define the supramolecular architecture of crystalline this compound.
Photophysical Properties and Excited State Dynamics
Absorption and Emission Characteristics
The electronic absorption and emission spectra of N,N-Diethyl-3-nitroaniline are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The absorption spectrum typically features a broad band in the near-ultraviolet to visible region, corresponding to a π-π* transition with significant charge-transfer character. ulisboa.pt Upon excitation, there is a redistribution of electron density from the electron-donating diethylamino group to the electron-withdrawing nitro group, leading to a significant increase in the dipole moment of the excited state compared to the ground state. ulisboa.pt
This change in dipole moment is responsible for the pronounced solvatochromic shifts observed in the emission spectra. In nonpolar solvents, the molecule emits from a locally excited (LE) state. As the solvent polarity increases, the highly polar excited state is stabilized by the solvent molecules, leading to a significant red-shift (bathochromic shift) in the fluorescence emission. nih.gov This results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima. The table below illustrates the typical solvatochromic behavior of N,N-dialkyl-nitroanilines in various solvents.
Table 1: Representative Solvatochromic Data for N,N-dialkyl-nitroaniline Derivatives
| Solvent | Polarity (Dielectric Constant, ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Cyclohexane | 2.02 | ~380 | ~450 | ~4100 |
| Dioxane | 2.21 | ~390 | ~480 | ~4800 |
| Ethyl Acetate | 6.02 | ~395 | ~520 | ~6200 |
| Acetonitrile | 37.5 | ~400 | ~570 | ~7900 |
| Methanol | 32.7 | ~405 | ~590 | ~8200 |
Excited-State Intramolecular Charge Transfer (ICT) Dynamics
Upon photoexcitation, this compound undergoes an ultrafast intramolecular charge transfer from the diethylamino group to the nitro group. The dynamics of this process are complex and often involve structural rearrangements of the molecule in the excited state. nih.gov A key model used to describe this phenomenon is the twisted intramolecular charge transfer (TICT) model.
According to the TICT model, after initial excitation to a planar or near-planar locally excited (LE) state, the molecule can undergo rotation around the C-N bond connecting the diethylamino group to the phenyl ring. This twisting motion leads to a decoupling of the p-orbitals of the donor group from the π-system of the aromatic ring, resulting in a highly polar, charge-separated TICT state. nih.gov This TICT state is more stable in polar solvents due to favorable solute-solvent interactions. The transition from the LE state to the TICT state is often a barrierless process in highly polar solvents, with the rate being primarily governed by the viscosity of the medium. nih.gov In less polar solvents, there may be an energy barrier for this transition, and the LE and TICT states can coexist in equilibrium.
Non-Radiative Decay Pathways: Internal Conversion and Vibrational Cooling
For many nitroaromatic compounds, including this compound, non-radiative decay pathways are highly efficient and often dominate the relaxation of the excited state, leading to low fluorescence quantum yields. rsc.org The primary non-radiative decay channels are internal conversion (IC) and intersystem crossing (ISC).
Internal conversion is a process where the molecule transitions from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀) without the emission of a photon. In push-pull systems like this compound, the formation of the TICT state can facilitate internal conversion by creating a conical intersection with the ground state potential energy surface, providing a rapid pathway for deactivation. rsc.org This process is often extremely fast, occurring on a sub-picosecond to picosecond timescale. instras.com
Following internal conversion, the molecule is in a vibrationally excited ("hot") ground state. This excess vibrational energy is then dissipated to the surrounding solvent molecules through a process known as vibrational cooling or vibrational energy relaxation. instras.com This cooling process typically occurs on a timescale of several picoseconds and is influenced by the strength of the solute-solvent interactions.
Photoinduced Electron Transfer Processes
The fundamental process underlying the photophysical behavior of this compound is photoinduced electron transfer (PET). wikipedia.org PET is a process where an electron is transferred from a donor to an acceptor moiety within the same molecule (intramolecular) or between different molecules (intermolecular) following the absorption of a photon. wikipedia.org
In the case of this compound, the absorption of a photon promotes the molecule to an excited electronic state. In this excited state, the diethylamino group is a much stronger electron donor, and the nitro group is a much stronger electron acceptor than in the ground state. This creates a thermodynamic driving force for the transfer of an electron from the highest occupied molecular orbital (HOMO), which is localized on the diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is localized on the nitro group. nih.gov This intramolecular PET is the essence of the charge-transfer character of the excited state and is responsible for the large change in dipole moment and the subsequent solvatochromic effects and excited-state dynamics discussed above. The efficiency and rate of this PET process are central to all the photophysical properties exhibited by the molecule.
Derivatives of N,n Diethyl 3 Nitroaniline: Synthesis and Structure Property Relationships
Design and Synthesis of Functionalized N,N-Diethyl-3-nitroaniline Analogs
The synthesis of functionalized this compound analogs typically begins with the modification of simpler precursors, such as aniline (B41778) or nitrobenzene (B124822), followed by the introduction of the diethylamino and nitro groups, or by direct functionalization of the this compound core.
A common synthetic strategy involves the N-alkylation of 3-nitroaniline (B104315). For instance, the reaction of 3-nitroaniline with iodoethane (B44018) can yield this compound. This approach allows for the synthesis of various N,N-dialkyl-3-nitroaniline derivatives by using different alkyl halides.
Another approach is the direct nitration of N,N-diethylaniline. However, this reaction requires careful control of conditions to achieve the desired regioselectivity. The powerful directing effect of the diethylamino group favors ortho- and para-substitution, making the synthesis of the meta-isomer more challenging. Protonation of the amino group under strongly acidic conditions can alter its directing properties to favor meta-substitution.
The functionalization of the aromatic ring of this compound itself presents further synthetic opportunities. Electrophilic aromatic substitution reactions can introduce additional substituents, although the existing electron-donating and electron-withdrawing groups complicate the regioselectivity. For example, further nitration could lead to dinitro derivatives. The synthesis of various substituted nitroanilines is of significant interest for the production of dyes and pigments.
A general method for preparing substituted nitroanilines involves the nitration of N-protected anilines, followed by deprotection. This strategy allows for greater control over the position of the incoming nitro group. For example, a substituted aniline can be acetylated to protect the amino group, then nitrated, and finally deacetylated to yield the desired substituted nitroaniline.
The following table provides an overview of synthetic approaches to N,N-dialkyl-nitroaniline derivatives:
| Precursor | Reagents | Product | Purpose |
| 3-Nitroaniline | Iodoethane | This compound | N-Alkylation |
| N,N-Diethylaniline | Nitrating agent (e.g., HNO₃/H₂SO₄) | This compound | Direct Nitration |
| Substituted Aniline | 1. Acetic anhydride (B1165640) 2. Nitrating agent 3. H⁺/H₂O | Substituted Nitroaniline | Controlled Nitration |
| Aromatic Nitro Compound | O-Alkylhydroxylamine, Base | Nitroaniline Derivative | Direct Amination |
Structure-Reactivity Relationships in Derivatives
The reactivity of this compound derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. The interplay between the electron-donating diethylamino group and the electron-withdrawing nitro group, along with any additional functional groups, governs the electron density distribution and, consequently, the susceptibility of the molecule to various chemical reactions.
The concept of Quantitative Structure-Activity Relationships (QSAR) is a valuable tool for understanding and predicting the reactivity of these compounds. QSAR models establish a mathematical relationship between the chemical structure and the reactivity or biological activity of a series of compounds. For nitroaromatic compounds, descriptors such as the Hammett parameter (σ), which quantifies the electronic effect of a substituent, are often used.
Electron-withdrawing substituents, such as additional nitro groups or halogens, generally decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating substituents, like alkyl or alkoxy groups, increase the electron density, enhancing the reactivity towards electrophiles.
The reactivity of derivatives can be quantified and compared using kinetic data from specific reactions. For instance, the rate of nucleophilic aromatic substitution on a series of substituted this compound analogs can provide a quantitative measure of the electronic effects of the substituents. A study on the reactivity of α-carbonyl aryl nitrones demonstrated that derivatives with strong electron-withdrawing substituents exhibited faster decaging kinetics. acs.org
The following table illustrates the expected effect of different substituents on the reactivity of the aromatic ring in this compound derivatives:
| Substituent | Electronic Effect | Expected Impact on Nucleophilic Aromatic Substitution | Expected Impact on Electrophilic Aromatic Substitution |
| -NO₂ | Strong Electron-Withdrawing | Increase in reactivity | Decrease in reactivity |
| -Cl, -Br | Electron-Withdrawing (Inductive), Weakly Deactivating | Increase in reactivity | Decrease in reactivity |
| -CH₃, -C₂H₅ | Electron-Donating (Inductive) | Decrease in reactivity | Increase in reactivity |
| -OCH₃ | Strong Electron-Donating (Resonance) | Decrease in reactivity | Increase in reactivity |
Structure-Photophysical Property Relationships in Derivatives
The photophysical properties of this compound and its derivatives, such as their absorption and emission spectra, are intimately linked to their molecular structure. The "push-pull" nature of these molecules leads to a significant intramolecular charge transfer (ICT) from the electron-donating diethylamino group to the electron-withdrawing nitro group upon photoexcitation. This ICT is responsible for their characteristic long-wavelength absorption bands.
The position, intensity, and shape of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. Introducing additional electron-withdrawing groups can lead to a bathochromic (red) shift of the absorption maximum, as it further stabilizes the charge-separated excited state. Conversely, adding more electron-donating groups can cause a hypsochromic (blue) shift.
A study on N,N-diethyl-4-nitroaniline (a structural isomer) demonstrated its use as a solvatochromic probe, where the absorption spectrum shifts depending on the polarity of the solvent. researchgate.net This sensitivity to the environment is a hallmark of molecules with a significant change in dipole moment upon excitation, a characteristic feature of push-pull systems.
The photophysical properties of a series of N,N-diethylaniline based D-π-A dyes have been investigated, revealing that modifications to the acceptor group can lead to both positive and negative solvatochromism in emission. researchgate.net
The following table summarizes the expected changes in the maximum absorption wavelength (λmax) for substituted this compound derivatives.
| Substituent | Position Relative to -NEt₂ | Electronic Effect | Expected Shift in λmax |
| -NO₂ | 4- or 6- | Strong Electron-Withdrawing | Bathochromic (Red Shift) |
| -CN | 4- or 6- | Strong Electron-Withdrawing | Bathochromic (Red Shift) |
| -OCH₃ | 4- or 6- | Strong Electron-Donating | Hypsochromic (Blue Shift) |
| -CH₃ | 4- or 6- | Weak Electron-Donating | Hypsochromic (Blue Shift) |
Impact of Substituents on Electronic Structure and Reactivity
Substituents on the aromatic ring of this compound have a profound impact on its electronic structure and, consequently, its reactivity. The electronic effects of substituents are typically categorized into inductive and resonance effects.
Inductive effects are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups, such as halogens and the nitro group, exert a negative inductive effect (-I), pulling electron density away from the aromatic ring. Electron-donating groups, like alkyl groups, have a positive inductive effect (+I).
Resonance effects involve the delocalization of pi electrons and are transmitted through the pi system of the aromatic ring. The diethylamino group is a strong resonance donor (+R), while the nitro group is a strong resonance acceptor (-R).
Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure of these molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that influences the photophysical and electronic properties of the molecule. Substituents that decrease the HOMO-LUMO gap are expected to cause a red shift in the absorption spectrum.
The following table provides a qualitative summary of the impact of different substituents on the electronic properties of the this compound system.
| Substituent | Inductive Effect | Resonance Effect | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| -NO₂ | -I | -R | Decrease | Decrease | Decrease |
| -CN | -I | -R | Decrease | Decrease | Decrease |
| -Cl | -I | +R (weak) | Decrease | Decrease | Minor Change |
| -CH₃ | +I | None | Increase | Increase | Minor Change |
| -OCH₃ | -I | +R | Increase | Increase | Minor Change |
Advanced Research Applications of N,n Diethyl 3 Nitroaniline in Organic Synthesis and Material Science
Role as an Intermediate in Complex Molecule Synthesis
N,N-Diethyl-3-nitroaniline serves as a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the creation of dyes and heterocyclic compounds. The presence of the nitro group offers a key functional handle that can be readily transformed, primarily through reduction to an amino group, thereby opening pathways to a variety of subsequent chemical modifications.
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. unimi.it This process converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then participate in a wide array of reactions. For instance, the resulting N,N-diethyl-1,3-phenylenediamine is a key precursor for the synthesis of various dyes. One such application involves its use as a coupling component in the preparation of cationic reactive dyes. google.com In these syntheses, the corresponding diamine is diazotized and then coupled with another aromatic species to generate the final azo dye molecule. The diethylamino group acts as a powerful auxochrome, influencing the color and dyeing properties of the final product.
Furthermore, the transformation of the nitro group into an amino group allows for the construction of N-heterocyclic compounds. These structures are of significant interest due to their widespread presence in biologically active molecules and functional materials. The resulting diamine from the reduction of this compound can undergo condensation reactions with dicarbonyl compounds or other suitable reagents to form various heterocyclic rings.
Application as a Solvatochromic Probe in Solvent Characterization
The phenomenon of solvatochromism, where the color of a compound changes with the polarity of the solvent, is a key feature of molecules with a significant change in dipole moment upon electronic excitation. This compound, with its "push-pull" electronic structure, is an excellent candidate for such applications. The electron-donating diethylamino group (the "push") and the electron-withdrawing nitro group (the "pull") connected through the π-system of the benzene (B151609) ring lead to a pronounced intramolecular charge transfer (ICT) upon absorption of light.
The energy of this ICT transition is sensitive to the surrounding solvent environment. In polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent than the ground state. This leads to a red shift (bathochromic shift) in the UV-Visible absorption spectrum. Conversely, in nonpolar solvents, the energy of the transition is higher, resulting in a blue shift (hypsochromic shift). This solvent-dependent spectral shift allows this compound to be used as a probe to characterize the polarity of solvents and solvent mixtures.
Potential in Nonlinear Optical Materials Research
Molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency doubling of light (second-harmonic generation, SHG) and optical switching. nih.gov A key molecular requirement for a high second-order NLO response is a non-centrosymmetric structure with a large first hyperpolarizability (β). "Push-pull" molecules, such as this compound, are prime candidates for NLO materials due to their inherent asymmetry in electron distribution, which leads to large changes in dipole moment upon excitation and consequently high β values. acs.orgresearchgate.net
The field of NLO materials has extensively investigated p-nitroaniline and its derivatives. acs.orgresearchgate.netacs.org These studies have shown that the combination of a strong electron donor and a strong electron acceptor connected by a conjugated π-system is a highly effective strategy for designing molecules with significant NLO activity. The first hyperpolarizability is a measure of the molecule's ability to distort its electron cloud in response to an applied electric field, a prerequisite for second-order NLO phenomena.
While specific experimental or theoretical values for the first hyperpolarizability of this compound are not widely reported, the general principles of NLO materials design strongly suggest its potential in this area. The diethylamino group is a stronger electron donor than an amino group, which should, in principle, enhance the push-pull character of the molecule and lead to a larger β value compared to 3-nitroaniline (B104315). Research on similar molecules, such as 2-methyl-4-nitroaniline, has demonstrated that these types of compounds can exhibit strong second-harmonic generation, particularly when organized in a non-centrosymmetric fashion. nih.gov Further research, both computational and experimental, is warranted to quantify the NLO properties of this compound and explore its potential for incorporation into advanced optical materials.
Research on Schiff Base Ligands and Metal Complexes Derived from Nitroanilines
Schiff bases, which contain a carbon-nitrogen double bond (imine), are a versatile class of ligands in coordination chemistry. nih.gov They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. mdpi.com The resulting Schiff base ligands can coordinate with a wide variety of metal ions to form stable metal complexes, which have applications in catalysis, materials science, and biological systems. mdpi.comajgreenchem.com
As previously discussed, the nitro group of this compound can be readily reduced to a primary amino group, yielding N,N-diethyl-1,3-phenylenediamine. This diamine can then be used to synthesize Schiff base ligands. For example, it can be reacted with aldehydes or ketones to form mono- or bis-Schiff bases. annalsofglobalpublishinggroup.comnih.govjocpr.com The presence of the remaining diethylamino group can influence the electronic properties and solubility of the resulting ligands and their metal complexes.
The synthesis of Schiff base metal complexes from substituted anilines and phenylenediamines is a well-established area of research. mdpi.commdpi.comresearchgate.net These complexes often exhibit interesting magnetic, spectral, and electrochemical properties. The specific geometry and electronic structure of the metal complexes are dictated by the nature of the metal ion and the coordinating atoms of the Schiff base ligand. The imine nitrogen and often a hydroxyl group from the aldehyde precursor (e.g., salicylaldehyde) act as the primary coordination sites. nih.gov The resulting metal complexes have been investigated for their catalytic activity and as potential antimicrobial agents. mdpi.commdpi.com Given the straightforward synthesis of the precursor diamine, this compound represents a valuable starting material for the development of novel Schiff base ligands and their corresponding metal complexes with potentially unique properties and applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for N,N-Diethyl-3-nitroaniline to maximize yield and purity?
- Methodological Answer: The synthesis typically involves nitration of N,N-diethylaniline under controlled conditions. Key parameters include temperature (0–5°C for nitration), stoichiometric ratios of nitric acid, and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and column chromatography can improve purity. Yield optimization may require adjusting reaction time and catalyst use, as seen in analogous nitroaniline derivatives . Structural confirmation should employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate molecular integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., nitro group at C3) and ethyl group integration.
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 224 for C₁₀H₁₄N₂O₂).
- FT-IR : Detects nitro (1520–1350 cm⁻¹) and aromatic C-H stretching (3100–3000 cm⁻¹).
- HRMS : Validates purity by matching calculated and observed masses (e.g., Δ < 2 ppm) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer: Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light, moisture, and oxidizing agents. Regular stability testing via HPLC or TLC is advised to monitor decomposition, particularly nitro group reduction or hydrolysis .
Advanced Research Questions
Q. How do solvatochromic parameters of this compound vary in ionic liquids, and what experimental controls are critical?
- Methodological Answer: Solvatochromic shifts (π* polarity) depend on solvent-solute interactions, such as hydrogen bonding and polarizability. Use UV-Vis spectroscopy to measure λₘₐₓ shifts in ionic liquids (ILs). Calibrate with reference solvents (e.g., water, DMSO) and account for IL viscosity, which may slow equilibration. Note that positional isomerism (3-nitro vs. 4-nitro analogs) significantly impacts π* values due to electronic effects .
Q. How can discrepancies in polarity measurements between this compound and its analogs be resolved?
- Methodological Answer: Discrepancies arise from solute-dependent interactions. To standardize results:
- Use multiple probes (e.g., Reichardt’s dye, 4-nitroaniline) for cross-validation.
- Apply multivariate analysis (e.g., linear solvation energy relationships) to deconvolute solvent parameters (α, β, π*).
- Validate with computational models (DFT/COSMO-RS) predicting charge distribution and dipole moments .
Q. What strategies identify and quantify impurities in synthesized this compound?
- Methodological Answer:
- HPLC-MS : Separates and identifies byproducts (e.g., diethylamine residues, incomplete nitration products).
- GC-FID : Quantifies volatile impurities.
- Elemental Analysis : Verifies C/H/N/O ratios (±0.3% tolerance).
- TGA-DSC : Detects thermal degradation products .
Q. How do computational methods predict the solvatochromic behavior of this compound in novel solvents?
- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to estimate λₘₐₓ. Solvent effects are modeled via COSMO-RS or PCM frameworks. Validate predictions with experimental λₘₐₓ in a solvent series (e.g., cyclohexane to methanol). Adjust for solvent-specific hydrogen-bond donor/acceptor capacities .
Q. In comparative studies with positional isomers (e.g., 4-nitro derivatives), how should experimental designs account for structural effects?
- Methodological Answer:
- Control electronic effects by comparing Hammett σ values (3-nitro: σₘ ≈ 0.71; 4-nitro: σₚ ≈ 1.27).
- Use matched solvent systems to isolate steric vs. electronic contributions.
- Analyze substituent orientation via X-ray crystallography or NOESY NMR to confirm spatial arrangements impacting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
